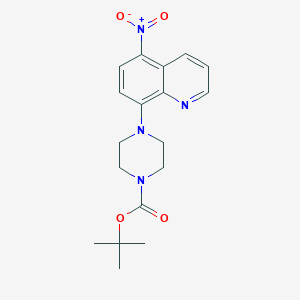

tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-18(2,3)26-17(23)21-11-9-20(10-12-21)15-7-6-14(22(24)25)13-5-4-8-19-16(13)15/h4-8H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGFQFNDYKSSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652748 | |

| Record name | tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-74-8 | |

| Record name | tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of 5-Nitroquinoline Derivative

The quinoline nucleus is first nitrated to introduce the nitro group at the 5-position. This step typically involves:

- Starting from quinoline or 8-substituted quinoline derivatives.

- Electrophilic aromatic substitution using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

- Controlled temperature and reaction time to avoid over-nitration or degradation.

The 5-nitroquinoline intermediate is then purified, often by recrystallization or chromatography.

Preparation of tert-Butyl Piperazine-1-carboxylate

The piperazine moiety is protected at the nitrogen with a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during coupling. The preparation involves:

- Reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Conducted in an organic solvent like dichloromethane or toluene.

- The reaction proceeds at room temperature or slightly elevated temperatures.

- Purification by extraction and crystallization yields tert-butyl piperazine-1-carboxylate.

Coupling Reaction: Formation of tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate

The critical step is the coupling of the 5-nitroquinoline derivative with the Boc-protected piperazine. This is typically achieved via palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution, depending on the substrate reactivity.

| Parameter | Details |

|---|---|

| Catalyst | Palladium complex (e.g., Pd2(dba)3) |

| Ligand | Xantphos or similar bidentate phosphines |

| Base | Sodium tert-butoxide or potassium carbonate |

| Solvent | Toluene or xylene |

| Temperature | 75–100 °C |

| Reaction time | 2–4 hours |

| Atmosphere | Nitrogen or inert gas to minimize oxidation |

The reaction proceeds by mixing the 5-nitroquinoline halide (e.g., 8-bromo-5-nitroquinoline) with tert-butyl piperazine-1-carboxylate under the above catalytic conditions. The palladium catalyst facilitates the formation of the C-N bond, yielding this compound.

Purification and Characterization

After completion, the reaction mixture is cooled and worked up by:

- Filtration to remove catalyst residues.

- Extraction with organic solvents.

- Purification by column chromatography or recrystallization.

The final compound is characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.

- Mass spectrometry (MS) for molecular weight.

- High-Performance Liquid Chromatography (HPLC) for purity.

Comparative Data Table of Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration of quinoline | HNO3/H2SO4, controlled temp (0–5 °C), 1–2 h | 70–85 | Selective 5-nitro substitution |

| Boc protection of piperazine | Piperazine + Boc2O, Et3N, DCM, rt, 4 h | 85–90 | High purity Boc-protected piperazine |

| Coupling reaction | 5-nitro-8-bromoquinoline + Boc-piperazine, Pd2(dba)3, Xantphos, NaOtBu, toluene, 75–100 °C, 3 h | 75–80 | Efficient C-N bond formation, mild conditions |

Research Findings and Optimization Notes

Catalyst and ligand selection : Using Xantphos as a ligand with Pd2(dba)3 catalyst provides high coupling efficiency and selectivity at moderate temperatures (30–100 °C) with oxygen levels controlled below 0.5% to prevent catalyst deactivation.

Base choice : Sodium tert-butoxide is preferred for its strong basicity and solubility in organic solvents, facilitating deprotonation and coupling.

Solvent effects : Aromatic hydrocarbons such as toluene or xylene provide an optimal medium balancing solubility and reaction kinetics.

Reaction atmosphere : Inert atmosphere (nitrogen or argon) is critical to maintain catalyst activity and prevent oxidative side reactions.

Purification : Activated carbon treatment during intermediate steps helps remove colored impurities, improving final product purity.

化学反应分析

Types of Reactions:

Oxidation: The nitro group in the quinoline ring can undergo reduction reactions to form amino derivatives.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Common Reagents and Conditions:

Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) are commonly used.

Substitution: Nucleophiles like amines or thiols are used under mild conditions.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products:

Reduction of Nitro Group: Aminoquinoline derivatives.

Substitution Reactions: Various substituted piperazine derivatives.

Ester Hydrolysis: Carboxylic acid derivatives

科学研究应用

Pharmacological Applications

Anti-inflammatory Properties

Research has demonstrated that tert-butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate exhibits significant anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation, such as arthritis and other autoimmune diseases.

Neuroprotective Effects

In vivo studies have shown that this compound promotes neuronal survival and reduces oxidative stress in animal models with neurodegenerative conditions. It improves mitochondrial function, suggesting its potential as a neuroprotective agent in diseases like Alzheimer's and Parkinson's.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans). Studies indicate that it exhibits moderate antimicrobial activity, suggesting its potential as a lead for developing new antimicrobial agents.

Methodological Approaches

Cell Culture Studies

In pharmacological research, cell lines are cultured in media supplemented with fetal bovine serum and antibiotics. Cells are treated with varying concentrations of the compound, followed by assays such as MTT assays, flow cytometry, and Western blotting to assess cell viability, apoptosis rates, and protein expression.

Microbial Assays

To evaluate antimicrobial efficacy, researchers determine the Minimum Inhibitory Concentration (MIC) of the compound against selected microbial strains. Time-kill assays are also performed to assess the bactericidal or fungicidal effects over time.

Case Studies

| Study Focus | Findings | |

|---|---|---|

| Anti-inflammatory effects | Inhibition of pro-inflammatory cytokines | Potential therapeutic agent for inflammatory diseases |

| Neuroprotective effects | Improved neuronal survival and mitochondrial function | Candidate for neurodegenerative disease treatment |

| Antimicrobial properties | Moderate activity against bacteria and fungi | Potential lead for new antimicrobial drug development |

作用机制

The mechanism of action of tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitroquinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer activity. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl ester group enhances the compound’s stability and bioavailability .

相似化合物的比较

The tert-butyl piperazine-1-carboxylate scaffold is highly modular, allowing for diverse substitutions at the piperazine ring’s 4-position. Below, we compare the target compound with key analogs, focusing on structural, synthetic, and physicochemical differences.

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogs

Key Observations:

Substituent Effects on Molecular Weight: The nitroquinoline group in the target compound contributes to its higher molecular weight (358.39 g/mol) compared to phenyl (359.24 g/mol) or piperidine (269.38 g/mol) analogs. Bromine and fluorine substituents (e.g., in C₁₅H₂₀BrFN₂O₂) increase molecular weight slightly but significantly alter electronic properties.

In contrast, 6-fluoroquinolin-8-yl () introduces moderate electron-withdrawing effects, while 4-bromo-2-fluorophenyl () combines halogen-bonding capabilities.

Physicochemical Properties :

- The bromo-fluorophenyl analog () has a high boiling point (418.9°C), likely due to increased molecular mass and halogen-mediated intermolecular forces.

- Density values (e.g., 1.4 g/cm³ for the bromo-fluorophenyl derivative) suggest compact packing in the solid state, influenced by substituent bulk .

Crystallographic and Hydrogen-Bonding Patterns

Such interactions are critical for stabilizing solid-state structures and could influence the target’s solubility and bioavailability .

生物活性

tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate is a synthetic organic compound notable for its complex structure, which includes a tert-butyl group, a piperazine ring, and a nitro-substituted quinoline moiety. With the molecular formula and a molecular weight of approximately 358.39 g/mol, this compound is typically encountered as a white crystalline solid. Its unique structural features suggest significant potential for various biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity , making it a promising candidate for developing new antimicrobial agents. Time-kill assays have demonstrated its efficacy against various bacterial strains, suggesting that it may disrupt microbial growth through specific mechanisms related to its chemical structure.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . Preliminary findings suggest that it can modulate inflammatory responses, potentially offering therapeutic applications in conditions characterized by excessive inflammation. Its structural components indicate possible interactions with inflammatory mediators and cellular signaling pathways, warranting further pharmacological studies to elucidate its mechanism of action.

The mechanism of action for this compound involves:

- DNA Intercalation : The nitroquinoline moiety may intercalate with DNA, disrupting its function and leading to potential anticancer activity.

- Enzyme Modulation : The piperazine ring can interact with various enzymes and receptors, modulating their activity.

- Stability Enhancement : The tert-butyl ester group enhances the compound's stability and bioavailability .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-Butyl piperazine-1-carboxylate | Lacks quinoline ring | Limited activity |

| 4-(5-Nitroquinolin-8-yl)piperazine | Lacks tert-butyl ester | Moderate activity |

| This compound | Unique combination of structural features | Promising anti-inflammatory and antimicrobial activity |

The uniqueness of this compound lies in its specific combination of structural features that confer unique biological activities and chemical reactivity compared to similar compounds .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited significant bactericidal effects against several strains of bacteria. The compound's effectiveness was assessed through various assays, including minimum inhibitory concentration (MIC) tests and time-kill studies, which confirmed its potential as a lead compound in the development of new antimicrobial therapies.

Anti-inflammatory Mechanism Exploration

Further research focused on the anti-inflammatory mechanisms of the compound. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests that the compound may play a role in modulating immune responses, providing insights into its potential therapeutic applications in inflammatory diseases .

常见问题

Q. How can researchers optimize the synthesis yield of tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate?

Methodological Answer: Synthesis optimization typically involves adjusting reaction time, temperature, and stoichiometry. For example, coupling piperazine derivatives with nitroquinoline intermediates under reflux in 1,4-dioxane with potassium carbonate (K₂CO₃) as a base achieves yields up to 88.7% . Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 110°C | Maximizes coupling efficiency |

| Reaction Time | 12 hours | Ensures complete substitution |

| Base | K₂CO₃ (2.5 equiv) | Maintains pH for nucleophilic attack |

| Solvent | 1,4-dioxane | Enhances solubility of intermediates |

Purification via silica gel chromatography (hexane:ethyl acetate gradients) is critical to isolate the product .

Q. What spectroscopic and crystallographic methods confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm the tert-butyl group (δ ~1.46 ppm for 9H), piperazine protons (δ ~3.0–4.0 ppm), and nitroquinoline aromatic signals (δ ~7.0–9.0 ppm) .

- X-ray Diffraction : Resolves molecular conformation, including bond angles and torsional strain in the piperazine-quinoline junction. For example, C–N bond lengths in the piperazine ring should align with standard values (1.45–1.50 Å) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₃N₅O₄: 381.18) .

Q. How can researchers assess the stability of the nitro group under varying reaction conditions?

Methodological Answer:

- pH Stability : Expose the compound to acidic (HCl) or basic (NaOH) conditions and monitor nitro group reduction via UV-Vis (λ ~400 nm for nitro → amine transitions).

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Nitro groups typically degrade above 200°C .

- Light Sensitivity : Perform photostability studies under UV light (254 nm) and track by HPLC for byproduct formation .

Advanced Research Questions

Q. What computational approaches predict the reactivity of tert-butyl piperazine derivatives in cross-coupling reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for Suzuki-Miyaura couplings. For example, calculate activation energy for boronic acid substitutions at the 5-nitroquinoline position .

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify intermediates and competing pathways (e.g., nitro reduction vs. C–N coupling) .

Q. How does X-ray crystallography resolve challenges in characterizing steric hindrance within the piperazine-quinoline scaffold?

Methodological Answer:

- Torsional Analysis : X-ray data reveal dihedral angles between the piperazine ring and nitroquinoline plane. For example, angles >30° indicate steric clash from the tert-butyl group .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize crystal packing despite steric bulk .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

- SAR Studies : Compare analogs (e.g., tert-butyl vs. Boc-protected piperazines) in enzyme inhibition assays. For example, replace the nitro group with bromo/cyano substituents to assess electronic effects .

- Molecular Docking : Simulate binding modes with target proteins (e.g., kinases) to explain variations in IC₅₀ values due to steric or electronic mismatches .

Q. What strategies enable selective functionalization of the piperazine ring without disrupting the nitro group?

Methodological Answer:

- Protection/Deprotection : Use acid-labile tert-butyloxycarbonyl (Boc) groups to shield the piperazine during nitroquinoline functionalization. Deprotect with TFA post-reaction .

- Metal Catalysis : Employ Pd-catalyzed C–H activation at the 8-position of quinoline, ensuring nitro group stability via low-temperature conditions (<50°C) .

Q. How do solvent polarity and proticity influence reaction pathways in piperazine-quinoline coupling?

Methodological Answer:

- Polar Aprotic Solvents : 1,4-Dioxane or DMF stabilize charged intermediates (e.g., deprotonated piperazine) and enhance nucleophilicity .

- Protic Solvents Avoidance : Methanol/water may protonate the piperazine, reducing coupling efficiency. Compare yields:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| 1,4-Dioxane | 2.2 | 88.7 |

| DMF | 36.7 | 78.0 |

| Methanol | 32.7 | <50 |

Q. What advanced NMR techniques address spectral overlap in piperazine derivatives?

Methodological Answer:

- 2D NMR (HSQC/HMBC) : Resolve overlapping proton signals by correlating 1H-13C couplings. For example, distinguish piperazine CH₂ groups from quinoline protons .

- NOESY : Identify spatial proximity between tert-butyl and piperazine protons to confirm regiochemistry .

Q. How can kinetic studies provide mechanistic insights into nitro group reduction pathways?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。